![molecular formula C13H6F9N5 B2885077 2-[1-甲基-5-(三氟甲基)-1H-吡唑-4-基]-5,7-双(三氟甲基)吡唑并[1,5-a]嘧啶 CAS No. 957002-81-2](/img/structure/B2885077.png)
2-[1-甲基-5-(三氟甲基)-1H-吡唑-4-基]-5,7-双(三氟甲基)吡唑并[1,5-a]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An efficient regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3- (4′-arylazo)-pyrazolo [1,5- a ]pyrimidines has been developed using solvent-free sequential multicomponent reaction of hydrazine hydrate, 2- (arylhydrazono)malononitrile with unsymmetrical β-diketones .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse due to the presence of multiple reactive sites. The synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .科学研究应用
Antifungal Applications
The compound has been used in the synthesis of novel trifluoromethyl pyrimidine derivatives, which have shown good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .
Insecticidal Applications
These trifluoromethyl pyrimidine derivatives also exhibited moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda .
Anticancer Applications
The synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 .
Use in Drug Synthesis
Trifluoromethyl pyrimidine derivatives are widely used in the design of pesticides and pharmaceutical molecules . They are also used in the synthesis of FDA-approved drugs .
Use in Fluorescent Organic Compounds
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which the given compound belongs, have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Use in Photocatalysis and OLEDs
The compound is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .
Use in Biological Interactions
Fluorogenic heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, have been a major focus of research related to materials science and biological interactions .
Use in Chelating Agents
Due to the presence of heteroatoms, these compounds can act as potential chelating agents for ions .
未来方向
The future directions of research on “2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
作用机制
Target of Action
The compound, also known as 4-[5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole, is a selective antagonist for the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors are involved in the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, ERβ, by binding to the receptor and inhibiting its activity . This prevents the receptor from responding to estrogen, a hormone that can stimulate cell growth and proliferation . By blocking ERβ, the compound can potentially influence the growth and development of cells, particularly in tissues where this receptor is highly expressed .
Biochemical Pathways
The compound’s action on ERβ can affect various biochemical pathways. One key pathway is the estrogen signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation . By inhibiting ERβ, the compound can potentially disrupt this pathway, leading to changes in cell behavior .
Pharmacokinetics
The compound is soluble in dmso, suggesting it may be well-absorbed and distributed in the body
Result of Action
The compound’s action on ERβ can have various molecular and cellular effects. For instance, it has been shown to reduce follicle-stimulating hormone (FSH)-mediated cyclic adenosine monophosphate (cAMP) production by 80% . These effects suggest that the compound can selectively modulate the activity of ERβ, potentially influencing cell growth and proliferation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other molecules, such as hormones or drugs, can affect the compound’s ability to bind to its target and exert its effects . Additionally, factors such as pH, temperature, and the presence of certain enzymes can potentially affect the compound’s stability and activity
属性
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F9N5/c1-26-10(13(20,21)22)5(4-23-26)6-2-9-24-7(11(14,15)16)3-8(12(17,18)19)27(9)25-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNBVQEGXTYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

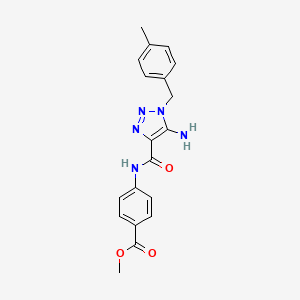
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-6-yl)acetic acid](/img/structure/B2884996.png)
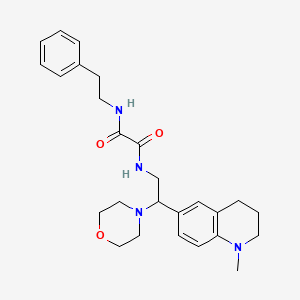
![methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B2885001.png)
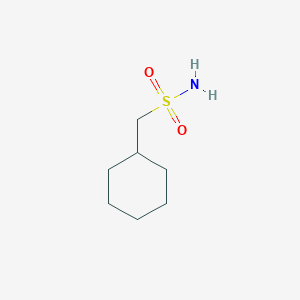
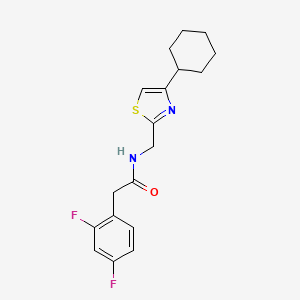
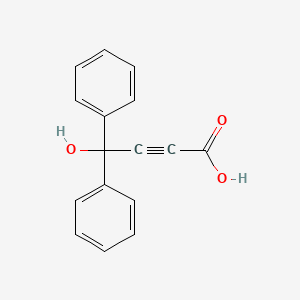

![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)




